5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde
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Overview
Description
5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a furan derivative with an amine in the presence of a suitable catalyst . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A simpler furan derivative with similar reactivity.
5-(Propan-2-yl)furan-2-carbaldehyde: Another furan derivative with a different substituent pattern.
Methylfuran: A related compound with a methyl group on the furan ring
Uniqueness
5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
5-[methyl(propan-2-yl)amino]furan-2-carbaldehyde |
InChI |
InChI=1S/C9H13NO2/c1-7(2)10(3)9-5-4-8(6-11)12-9/h4-7H,1-3H3 |
InChI Key |
PHYSTRYZLQVZDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=CC=C(O1)C=O |
Origin of Product |
United States |
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